molecular formula C14H7Cl2FN2 B1453323 4,7-Dichloro-2-(4-fluorophenyl)quinazoline CAS No. 885277-41-8

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1453323
CAS No.: 885277-41-8
M. Wt: 293.1 g/mol
InChI Key: RWGQLOFTQOEPGM-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, and a fluorophenyl group at position 2 on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline can be achieved through various methods. One common approach involves the reaction of 2-amino-4,7-dichloroquinazoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . This method is advantageous as it avoids the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed as an efficient method for the synthesis of quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(4-fluorophenyl)quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazoline derivatives with different functional groups at positions 4 and 7 .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiproliferative action against cancer cells by inhibiting key enzymes and signaling pathways involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile building block for the synthesis of novel compounds with improved pharmacological properties .

Properties

IUPAC Name

4,7-dichloro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-11-12(7-9)18-14(19-13(11)16)8-1-4-10(17)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGQLOFTQOEPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679739
Record name 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-41-8
Record name 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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